molecular formula C₃¹³C₇H₁₁IO₂ B1152638 Methyl 4-(2-Iodoethyl)benzoate-13C7

Methyl 4-(2-Iodoethyl)benzoate-13C7

Cat. No.: B1152638
M. Wt: 297.05
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-Iodoethyl)benzoate-13C7 is a carbon-13 isotopically labeled derivative of methyl 4-(2-iodoethyl)benzoate. Its unlabeled form has the CAS number 1065269-88-6, while the labeled version (sc-487896) is used as a high-purity standard material in analytical and synthetic chemistry . The compound features a benzoate ester backbone substituted with a 2-iodoethyl group at the para position. The 13C7 isotopic labeling makes it particularly valuable for nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and pharmacokinetic studies, where isotopic enrichment enhances detection sensitivity and specificity .

Properties

Molecular Formula

C₃¹³C₇H₁₁IO₂

Molecular Weight

297.05

Synonyms

4-(2-Iodoethyl)benzoic Acid Methyl Ester-13C7

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Isotopic Variations

a. Methyl 4-(2-Iodoethyl)benzoate-d8

  • Structure : Deuterated at eight hydrogen positions.
  • Key Differences : Deuterium substitution reduces metabolic degradation rates compared to protiated analogs, making it suitable for mass spectrometry (MS) and stable isotope tracing .
  • Applications : Used in MS-based quantification due to minimal interference from background signals .

b. Methyl 4-(1-Aminoethyl)benzoate (S-isomer)

  • Structure: Substitution of the iodoethyl group with a chiral 1-aminoethyl moiety (CAS 222714-37-6).
  • Key Differences: The amino group introduces basicity and hydrogen-bonding capability, influencing solubility and reactivity. The (S)-configuration enables enantioselective applications in pharmaceutical synthesis .
  • Applications : Intermediate in chiral drug development; reported bioactivity in receptor-binding studies .

Functional Analogues with Substituent Variations

a. Methyl 4-(2-Methoxy-2-oxoethyl)benzoate (CAS 52787-14-1)

  • Structure : Contains a methoxy-oxoethyl group instead of iodoethyl.
  • Key Differences : The ester group enhances polarity and solubility in polar solvents. Lacking a halogen, it is less reactive in nucleophilic substitutions but more stable under basic conditions .
  • Applications : Precursor in synthesizing hydrophilic polymers or prodrugs .

b. Methyl 4-(2-Methoxyphenyl)-2,4-dioxobutanoate (sc-353904)

  • Structure: Features a dioxobutanoate chain and methoxyphenyl substituent.
  • Key Differences : The extended carbonyl system increases conjugation, altering UV-Vis absorption properties. The methoxyphenyl group contributes to π-π stacking interactions in material science applications .

Halogen-Substituted Analogues

a. (2-Iodoethyl)methylmercury (CAS 183428-22-0)

  • Structure : Mercury-bound iodoethyl group.
  • Key Differences: The mercury center introduces toxicity and distinct reactivity in organometallic reactions. Unlike the benzoate ester, this compound is primarily used in niche catalytic processes .

Comparative Data Table

Compound Name CAS / Catalog # Substituent Molecular Weight Key Applications Isotopic/Structural Notes
This compound sc-487896 2-Iodoethyl, 13C7 ~311.1 (est.) NMR, isotopic tracing 13C-enriched for enhanced detection
Methyl 4-(2-Iodoethyl)benzoate-d8 sc-483760 2-Iodoethyl, d8 ~317.2 (est.) Mass spectrometry Deuterated for metabolic stability
(S)-Methyl 4-(1-aminoethyl)benzoate 222714-37-6 1-Aminoethyl 179.22 Chiral drug synthesis Chiral center, basic functionality
Methyl 4-(2-methoxy-2-oxoethyl)benzoate 52787-14-1 Methoxy-oxoethyl 222.21 Polymer/prodrug precursors Polar, ester-rich reactivity
(2-Iodoethyl)methylmercury 183428-22-0 Hg-bound iodoethyl 368.65 Organometallic catalysis Toxic, high reactivity with metals

Key Research Findings

  • Reactivity: The iodoethyl group in this compound facilitates nucleophilic substitutions (e.g., Suzuki couplings), unlike its methoxy or amino analogs, which prioritize electrophilic interactions .
  • Biological Relevance: Aminoethyl derivatives exhibit higher bioactivity in receptor assays, whereas iodoethyl analogs are preferred for radiolabeling or heavy-atom crystallography .

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